CK2-IN-3

Description

Properties

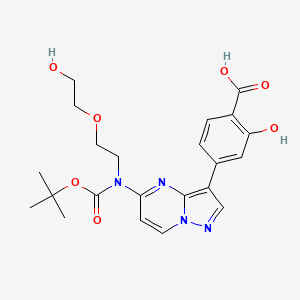

Molecular Formula |

C22H26N4O7 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid |

InChI |

InChI=1S/C22H26N4O7/c1-22(2,3)33-21(31)25(8-10-32-11-9-27)18-6-7-26-19(24-18)16(13-23-26)14-4-5-15(20(29)30)17(28)12-14/h4-7,12-13,27-28H,8-11H2,1-3H3,(H,29,30) |

InChI Key |

DBCKRCZJYUIKNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCO)C1=NC2=C(C=NN2C=C1)C3=CC(=C(C=C3)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CK2-IN-3, a potent and selective inhibitor of Protein Kinase CK2. This document details its binding properties, quantitative inhibitory data, impact on cellular signaling pathways, and the experimental protocols for its characterization, designed for professionals in the fields of biochemistry, pharmacology, and drug development.

Executive Summary

This compound is a highly selective and potent inhibitor of the serine/threonine protein kinase CK2, an enzyme implicated in numerous disease pathologies, particularly cancer.[1][2] Developed from a pyrazolo[1,5-a]pyrimidine scaffold, this compound exhibits a high binding affinity for CK2 with a dissociation constant (Kd) of 12 nM.[1][2][3] It demonstrates a canonical type-I ATP-competitive binding mode.[1][2] While exhibiting high potency in biochemical assays, its cellular activity is in the low micromolar range, a characteristic attributed to the presence of a polar carboxylic acid moiety necessary for its potent enzymatic inhibition.[1][2][3] This guide synthesizes the available data on this compound to serve as a technical resource for its application in biological research and as a tool compound for studying CK2 function.

Introduction to Protein Kinase CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes. It exists as a tetrameric holoenzyme, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits. A key feature of CK2 is its constitutive activity, which is not dependent on traditional second messengers.

CK2 phosphorylates hundreds of substrates, influencing signaling pathways that govern cell growth, proliferation, survival, and apoptosis.[4] Its dysregulation and overexpression are frequently observed in various human cancers, making it a compelling therapeutic target. The development of selective inhibitors is crucial to dissecting the complex signaling networks regulated by CK2 and for potential therapeutic interventions.

This compound: Mechanism of Action

This compound, also identified as compound 31 or IC20 in its primary publication, is an ATP-competitive inhibitor.[1][2] X-ray crystallography has revealed that it occupies the ATP-binding pocket of CK2 in a canonical type-I binding mode.[1][2] This mode of inhibition involves direct competition with endogenous ATP, thereby preventing the phosphorylation of CK2 substrates. The pyrazolo[1,5-a]pyrimidine core of the molecule is a key hinge-binding moiety that contributes to its high affinity and selectivity for CK2.[1][2]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been determined through various biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Method | Target | Notes |

| Kd | 12 nM | Isothermal Titration Calorimetry (presumed) | CK2 | High binding affinity.[1][2][3] |

| IC50 (biochemical) | 1.51 μM | Kinase Activity Assay | CK2α | Potent inhibition of the catalytic subunit.[5] |

| IC50 (biochemical) | 7.64 μM | Kinase Activity Assay | CK2α' | Shows selectivity between the two catalytic isoforms.[5] |

| IC50 (cellular) | 8 nM | Permeabilized Cell Assay | CK2α | Demonstrates potent inhibition in a cellular context where membrane permeability is not a factor.[5] |

| IC50 (cellular) | 38 nM | Permeabilized Cell Assay | CK2α' | Consistent with biochemical data, shows selectivity for CK2α over CK2α' in cells.[5] |

| Cytotoxicity | No significant effect at 10 µM | Cell Viability Assay (60 cancer cell lines) | N/A | Low cytotoxicity at effective concentrations, suggesting a good therapeutic window.[5] |

Impact on Cellular Signaling Pathways

By inhibiting CK2, this compound is expected to modulate numerous downstream signaling pathways that are critical for cell proliferation and survival. While specific cellular studies on this compound are limited in the public domain, the known functions of CK2 allow for the extrapolation of its likely effects. The inhibition of CK2 by pyrazolo[1,5-a]pyrimidine inhibitors has been shown to affect pathways such as PI3K/AKT.[4] Specifically, these inhibitors can decrease the levels of phosphorylated AKT at serine 129 (pAKTS129), a direct substrate of CK2.[4]

Below are diagrams illustrating the core signaling pathways regulated by CK2 and a typical experimental workflow for characterizing a CK2 inhibitor like this compound.

References

- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

An In-depth Technical Guide to the Protein Kinase CK2 Inhibitor: CK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of a vast array of cellular processes. Its dysregulation is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of CK2-IN-3, a potent and selective inhibitor of CK2. We will delve into the quantitative inhibitory data of this compound and a related compound, CK2 inhibitor 3, detail experimental protocols for assessing CK2 activity, and visualize the intricate signaling pathways modulated by CK2. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the study and therapeutic application of CK2 inhibitors.

Introduction to Protein Kinase CK2

Protein kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a wide range of substrates, thereby influencing numerous cellular functions including cell cycle progression, apoptosis, and signal transduction.[1] Unlike many other kinases, CK2 is constitutively active, meaning it does not require specific signaling events for its activation.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2]

Elevated CK2 activity is a hallmark of many cancers and is associated with tumor progression and resistance to therapy.[1] Consequently, the development of potent and selective CK2 inhibitors is a significant focus of oncological research.

Quantitative Data for CK2 Inhibitors

The following tables summarize the key quantitative data for this compound and a related compound, CK2 inhibitor 3. These data are essential for comparing the potency and selectivity of these inhibitors.

Table 1: Inhibitory Activity of this compound [3]

| Parameter | Value | Target |

| Kd | 12 nM | CK2 |

| IC50 | 1.51 µM | CK2α |

| IC50 | 7.64 µM | CK2α' |

Table 2: Inhibitory Activity of CK2 inhibitor 3 [4]

| Parameter | Value | Target |

| IC50 | 280 nM | CK2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CK2 inhibitors. While a specific, published protocol for this compound is not available, the following represents a standard and widely accepted approach for such investigations.

In Vitro CK2 Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on CK2 kinase activity.

Materials:

-

Recombinant human protein kinase CK2 (α or holoenzyme)

-

CK2-specific peptide substrate (e.g., RRRDDDSDDD)

-

This compound (or other inhibitor) dissolved in DMSO

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

For radioactive detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For non-radioactive detection (e.g., ADP-Glo™):

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions. This is typically a luminescence-based readout.

-

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based CK2 Activity Assay

This protocol assesses the ability of an inhibitor to penetrate cells and inhibit endogenous CK2 activity.

Materials:

-

Cancer cell line with high CK2 activity (e.g., HCT116, HeLa)

-

Cell culture medium and supplements

-

This compound (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies specific for a known CK2 substrate and its phosphorylated form (e.g., anti-Akt and anti-phospho-Akt Ser129)

-

Western blotting reagents and equipment

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis using antibodies against a known CK2 substrate and its phosphorylated form.

-

Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.

-

A decrease in the phosphorylation of the CK2 substrate in the presence of this compound indicates inhibition of cellular CK2 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by CK2 and a typical workflow for characterizing a kinase inhibitor.

Signaling Pathways

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Experimental Workflow

Caption: General workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a valuable tool for the scientific community, exhibiting potent and selective inhibition of protein kinase CK2. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting CK2. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate the promise of CK2 inhibition into clinical reality. The provided diagrams of CK2-regulated signaling pathways and experimental workflows serve as a visual aid to conceptualize the complex biology of CK2 and the process of inhibitor characterization.

References

CK2-IN-3: A Technical Whitepaper on a Highly Selective Kinase Inhibitor

For Immediate Release

This document provides an in-depth technical guide on the discovery and development of CK2-IN-3, a potent and highly selective inhibitor of Casein Kinase 2 (CK2). Developed for researchers, scientists, and drug development professionals, this whitepaper details the synthesis, mechanism of action, and cellular activity of this compound, positioning it as a critical tool for studying CK2 biology and a potential scaffold for therapeutic development.

Introduction

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1] While several CK2 inhibitors have been developed, achieving high selectivity remains a significant challenge. This paper describes the discovery and characterization of this compound (also reported as compound 31 or IC20), a novel inhibitor from the pyrazolo[1,5-a]pyrimidine class, which demonstrates exceptional potency and selectivity for CK2.[1]

Discovery and Development

This compound was developed through a focused optimization of the pyrazolo[1,5-a]pyrimidine scaffold, a known hinge-binding moiety for kinases.[1][2] The development process involved strategic structural modifications, including macrocyclization, to enhance binding affinity and selectivity for the CK2 active site.[1] This effort culminated in the identification of this compound as a lead compound with superior in vitro potency and an exclusive selectivity profile for CK2.[1]

Chemical Synthesis

The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of key functional groups required for its high-affinity binding to CK2. A general synthetic approach for related pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[3]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

-

Condensation: A mixture of a 3-amino-1H-pyrazole derivative and a 1,3-dicarbonyl compound is heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine).

-

Cyclization: The intermediate formed undergoes intramolecular cyclization upon continued heating or treatment with a dehydrating agent to yield the pyrazolo[1,5-a]pyrimidine core.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Note: The specific synthesis of this compound involves a multi-step process with specific reagents and conditions as detailed in the primary literature.[1]

Quantitative Data

This compound exhibits potent and selective inhibition of CK2. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Target | Notes |

| Binding Affinity (Kd) | 12 nM | CK2 | Determined by Kinase Binding Assay.[1] |

| IC50 (in vitro) | 1.51 µM | CK2α | Biochemical kinase assay. |

| 7.64 µM | CK2α' | Biochemical kinase assay. | |

| IC50 (cellular) | 8 nM | CK2α | In permeabilized cells.[4] |

| 38 nM | CK2α' | In permeabilized cells.[4] | |

| Cytotoxicity | No significant cytotoxicity | 60 cancer cell lines | Tested at 10 µM for 48 hours. |

Mechanism of Action

X-ray crystallography has revealed that this compound binds to the ATP-binding site of CK2 in a canonical type-I binding mode.[1] The pyrazolo[1,5-a]pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region.[1][2] A key feature for its high potency is a polar carboxylic acid moiety, which is a common characteristic of many potent CK2 inhibitors, including the clinical candidate silmitasertib (CX-4945).[1] This group participates in essential interactions within the active site.

Signaling Pathway Involvement

CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting CK2, this compound is expected to modulate these pathways.

Figure 1: Simplified signaling pathways regulated by CK2 and inhibited by this compound.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against CK2α and CK2α' can be determined using a radiometric kinase assay.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK2α or CK2α', a specific peptide substrate (e.g., RRRADDSDDDDD), and a buffer solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

Termination and Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

The effect of this compound on the viability of cancer cell lines can be assessed using a standard MTS or MTT assay.[5]

Protocol (MTS Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.[5]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow

The discovery and characterization of this compound followed a structured workflow.

Figure 2: Workflow for the discovery and characterization of this compound.

Logical Relationships in Compound Optimization

The development of this compound involved a systematic optimization process from a lead compound.

Figure 3: Logical progression of the chemical optimization leading to this compound.

Conclusion

This compound represents a significant advancement in the development of selective CK2 inhibitors. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the complex biology of CK2 in both normal physiology and disease states. While its cellular activity is limited by the presence of a polar carboxylic acid group, its utility as a research tool is undisputed.[1] Further optimization of this scaffold may lead to the development of novel therapeutic agents targeting CK2-driven pathologies.

References

- 1. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Effect of CK2 Inhibition on the Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes. Its role as a potent suppressor of apoptosis is of particular significance in the context of oncology and other diseases characterized by aberrant cell survival.[1][2] Elevated levels of CK2 are a common feature in many cancers, contributing to resistance to programmed cell death.[1][3] Consequently, the inhibition of CK2 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms by which CK2 inhibitors, exemplified by compounds targeting its ATP-binding site, modulate the apoptosis pathway. While specific data for a compound designated "CK2-IN-3" is not available in the public domain, this guide leverages the extensive research on well-characterized CK2 inhibitors to provide a comprehensive understanding of their pro-apoptotic effects.

Core Mechanism of CK2 in Apoptosis Suppression

CK2 exerts its anti-apoptotic effects through the phosphorylation of a multitude of substrates involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.[1][4][5] By phosphorylating and modulating the function of key apoptotic and anti-apoptotic proteins, CK2 effectively creates a cellular environment that is resistant to apoptotic stimuli.

Impact of CK2 Inhibition on Apoptotic Signaling

Inhibition of CK2 disrupts this pro-survival signaling network, tipping the balance towards apoptosis. The effects of CK2 inhibitors are multifaceted, impacting several key nodes within the apoptosis cascade.

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central target of CK2-mediated survival signals. Inhibition of CK2 triggers a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.

-

Modulation of Bcl-2 Family Proteins: CK2 inhibition alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. This includes the downregulation of anti-apoptotic members like Bcl-xL and Bcl-2, and the upregulation of pro-apoptotic members such as Bax.

-

Cytochrome c Release: The shift in the Bcl-2 protein ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

The Extrinsic (Death Receptor) Pathway

CK2 also influences the extrinsic apoptosis pathway, which is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their cognate death receptors on the cell surface.

-

Upregulation of Death Receptors: Inhibition of CK2 can lead to the upregulation of death receptors, such as DR5, rendering cells more sensitive to ligand-induced apoptosis.[6] This effect is often mediated by the induction of endoplasmic reticulum (ER) stress.[6]

-

Sensitization to Death Ligands: By downregulating anti-apoptotic proteins that act downstream of death receptors, CK2 inhibitors can sensitize cancer cells to apoptosis induced by TRAIL and other death ligands.

Direct Regulation of Caspases

CK2 can directly phosphorylate and inhibit the activity of pro-apoptotic caspases.

-

Inhibition of Caspase-3 Activation: CK2 can phosphorylate pro-caspase-3, preventing its cleavage and activation by initiator caspases. Inhibition of CK2 removes this suppressive phosphorylation, thereby facilitating caspase-3 activation.

Quantitative Data on the Effects of CK2 Inhibitors

While specific quantitative data for "this compound" is unavailable, the following tables summarize representative data for well-characterized CK2 inhibitors, such as TBB and CX-4945 (Silmitasertib), to illustrate their pro-apoptotic efficacy.

Table 1: In Vitro IC50 Values of Representative CK2 Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| CX-4945 (Silmitasertib) | CK2 | 1 | [7] |

| TBB | CK2 | 900 (rat liver) | [7] |

| (E/Z)-GO289 | CK2 | 7 | [7] |

| Ellagic Acid | CK2 | 40 | [7] |

Table 2: Antiproliferative IC50 Values of a CK2 Inhibitor in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 4.53 |

| HCT-116 | Colon Cancer | 3.07 |

| MCF-7 | Breast Cancer | 7.50 |

| HT-29 | Colon Cancer | 5.18 |

| T24 | Bladder Cancer | 6.10 |

| (Data for a representative CK2 inhibitor, referred to as "CK2 inhibitor 2" in the source)[8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of CK2 inhibitors on the apoptosis pathway.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of a CK2 inhibitor on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the CK2 inhibitor for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with a CK2 inhibitor.

Methodology:

-

Cell Treatment: Treat cells with the CK2 inhibitor at the desired concentrations for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Purpose: To investigate the effect of a CK2 inhibitor on the expression and cleavage of key apoptotic proteins.

Methodology:

-

Protein Extraction: Treat cells with the CK2 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt (S129)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

Caption: The effect of a CK2 inhibitor on the apoptosis signaling pathways.

Experimental Workflow

References

- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of death receptor-mediated apoptosis by CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CK2 inhibition induces apoptosis via the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the Precision of a Novel Kinase Inhibitor: A Technical Guide to the Selectivity Profile of CK2-IN-3

For Immediate Release

FRANKFURT, Germany – In the quest for more precise and effective cancer therapeutics, the selectivity of kinase inhibitors is a paramount concern. A detailed analysis of CK2-IN-3, a potent and highly selective inhibitor of Casein Kinase 2 (CK2), reveals a remarkable specificity profile that distinguishes it from many existing kinase inhibitors. This technical guide provides an in-depth overview of the selectivity, experimental methodologies, and signaling context of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, also identified as IC20 or compound 31 in its developmental lineage, is a pyrazolo[1,5-a]pyrimidine-based compound that has demonstrated exceptional potency with a dissociation constant (Kd) of 12 nM for CK2.[1] Its high degree of selectivity is a critical attribute, minimizing the potential for off-target effects that can lead to cellular toxicity and undesirable side effects in therapeutic applications.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed through comprehensive kinome-wide screening. The following table summarizes the inhibitory activity of this compound against its primary targets, CK2α and CK2α', and highlights its minimal interaction with other kinases at a screening concentration of 1 µM.

| Target Kinase | Assay Type | Measurement | Value | Reference |

| CK2α | KINOMEscan | Kd | 12 nM | [1] |

| CK2α | NanoBRET | IC50 (permeabilized cells) | 8 nM | [1] |

| CK2α' | NanoBRET | IC50 (permeabilized cells) | 38 nM | [1] |

| CK2α | In vitro kinase assay | IC50 | 1.51 µM | [1] |

| CK2α' | In vitro kinase assay | IC50 | 7.64 µM | [1] |

| Selected Off-Targets | KINOMEscan | % Inhibition @ 1 µM | < 10% for a panel of 468 kinases | [2] |

Note: The in vitro IC50 values are higher than the cellular IC50 and Kd values, which can be attributed to the high ATP concentration used in the in vitro kinase assays.

The extensive kinase screening revealed that this compound exhibits exclusive selectivity for CK2, a feature that underscores its potential as a precise chemical probe for studying CK2 biology and as a promising candidate for further therapeutic development.[2]

Experimental Protocols

The determination of the selectivity profile of this compound involved several key experimental methodologies, each providing a different facet of its interaction with the kinome.

KINOMEscan® Selectivity Profiling (DiscoverX)

This competition binding assay is a well-established method for assessing the selectivity of kinase inhibitors.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Protocol Outline:

-

Preparation: A panel of 468 kinases is prepared, each tagged with a unique DNA identifier.

-

Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound at a concentration of 1 µM).

-

Washing: Unbound components are washed away.

-

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

Data Analysis: The results are expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.

NanoBRET™ Target Engagement Assay

This assay allows for the quantitative measurement of compound binding to a target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol Outline:

-

Cell Preparation: HEK293T cells are transiently transfected with a vector expressing the NanoLuc®-CK2 fusion protein.

-

Assay Plating: Transfected cells are plated in 384-well plates.

-

Compound and Tracer Addition: A fluorescently labeled tracer (Kinase Tracer K-10) is added to the cells, followed by the addition of serially diluted this compound.

-

Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.

-

Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added, and the donor and acceptor emission signals are measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.

Visualizing Methodologies and Pathways

To further elucidate the processes and biological context of this compound, the following diagrams have been generated.

Conclusion

This compound stands out as a highly selective and potent inhibitor of Casein Kinase 2. Its exceptional specificity, as demonstrated by extensive kinome screening and cellular target engagement assays, makes it an invaluable tool for dissecting the complex roles of CK2 in cellular physiology and disease. The detailed methodologies provided in this guide offer a framework for the robust evaluation of kinase inhibitors, while the signaling pathway context highlights the potential therapeutic implications of precise CK2 inhibition. For researchers in oncology and other fields where CK2 is a target of interest, this compound represents a significant advancement in the pursuit of targeted therapies.

References

The Role of Protein Kinase CK2 Inhibition in Cell Cycle Regulation: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "CK2-IN-3" did not yield specific information. This document therefore provides a comprehensive overview of the effects of well-characterized inhibitors of Protein Kinase CK2 (formerly Casein Kinase II) on cell cycle regulation, with a focus on the widely studied inhibitors CX-4945 (Silmitasertib) and TBB (4,5,6,7-Tetrabromobenzotriazole). This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase CK2 and its Role in the Cell Cycle

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] It is a constitutively active enzyme typically found as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] CK2 has a broad substrate repertoire, with over 300 identified protein targets, positioning it as a master regulator of cellular function.[1]

Dysregulation of CK2 activity is frequently observed in various diseases, particularly cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis. One of the key mechanisms through which CK2 exerts its pro-proliferative effects is by influencing the cell cycle. The cell cycle is a tightly regulated process that governs cell division and is controlled by a series of checkpoints. CK2 has been shown to be involved in the regulation of multiple stages of the cell cycle.[2]

Mechanism of Action of CK2 Inhibitors

The majority of small molecule inhibitors of CK2, including CX-4945 and TBB, are ATP-competitive antagonists.[1] They function by binding to the ATP-binding pocket within the catalytic α subunit of CK2, thereby preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the signaling pathways orchestrated by CK2 that are essential for normal cell cycle progression.[1]

Quantitative Effects of CK2 Inhibitors on Cell Viability and Kinase Activity

The potency of CK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for kinase activity and their half-maximal effective concentration (EC50) or growth inhibition (GI50) for cell viability in various cell lines.

| Inhibitor | Assay Type | Target | Cell Line | IC50 / EC50 / GI50 | Reference |

| CX-4945 (Silmitasertib) | Cell-free Kinase Assay | Recombinant Human CK2α | N/A | 1 nM | [3] |

| Cell Viability (EC50) | Breast Cancer Cells | BT-474 | 1.71 µM | [3] | |

| Cell Viability (EC50) | Breast Cancer Cells | MDA-MB-231 | >20 µM | [3] | |

| Cell Viability (EC50) | Pancreatic Cancer Cells | BxPC-3 | Not specified | [3] | |

| Endogenous CK2 Activity (IC50) | Jurkat cells | Jurkat | 0.1 µM | [3] | |

| TBB | Cell-free Kinase Assay | Rat Liver CK2 | N/A | 0.15 µM | Not specified |

| Cell Viability | Human Colon Cancer | HT29 | Not specified (Significant decrease at 100 µM) | [4] | |

| Cell Viability | Human Colon Cancer | SW-480 | Not specified (Significant decrease at 100 µM) | [4] | |

| Cell Viability | Human Colon Cancer | DLD-1 | Not specified (Significant decrease at 100 µM) | [4] | |

| Cell Viability | Human Breast Cancer | ZR-75 | Not specified (Significant decrease at 100 µM) | [4] |

Impact of CK2 Inhibition on Cell Cycle Distribution

A primary consequence of CK2 inhibition in cancer cells is the induction of cell cycle arrest. The specific phase of arrest can be cell-type dependent.

| Inhibitor | Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference | |---|---|---|---|---|---| | CX-4945 (Silmitasertib) | DLD-1 (Colorectal Cancer) | 25 µM for 16h (Control) | ~55% | ~25% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 16h (Treated) | ~45% | ~20% | ~35% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 24h (Control) | ~60% | ~20% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 24h (Treated) | ~40% | ~15% | ~45% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 48h (Control) | ~70% | ~10% | ~20% |[1][5] | | | DLD-1 (Colorectal Cancer) | 25 µM for 48h (Treated) | ~30% | ~5% | ~65% |[1][5] | | TBB | HT29(US) (Colon Cancer) | 100 µM for 24h | Increased sub-G0/G1 | Not specified | Decreased by 40% |[4] |

Signaling Pathways and Molecular Mechanisms

Inhibition of CK2 disrupts key signaling pathways that regulate cell cycle progression. A prominent target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Protein Kinase CK2 Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on protein kinase CK2 inhibitors, designed for researchers, scientists, and drug development professionals. It covers the core aspects of CK2 as a therapeutic target, the development of its inhibitors, key experimental methodologies, and the signaling pathways it modulates.

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2] It is a constitutively active enzyme, a rare property among protein kinases, meaning it does not require specific signaling events for its activation.[1][3]

Structure: CK2 typically exists as a tetrameric holoenzyme (α2β2) composed of two catalytic subunits (α and/or its isoform α') and two regulatory β subunits.[2][4][5] The catalytic subunits possess the kinase activity, while the regulatory β subunits are crucial for holoenzyme stability, substrate specificity, and cellular localization.[4][6] The free catalytic subunits are also constitutively active on their own.[2][6]

Cellular Functions and Pathological Roles: CK2 is implicated in the regulation of gene expression, cell cycle progression, cell growth, and apoptosis.[3][7] It is responsible for phosphorylating hundreds of substrates, making it a key node in cellular signaling.[1] Its anti-apoptotic and pro-survival functions are particularly significant. Due to its central role in promoting cell survival and proliferation, CK2 is frequently found to be upregulated in a wide variety of cancers.[1][8] This "addiction" of cancer cells to high levels of CK2 makes it an attractive and promising target for cancer therapy.[1] Beyond cancer, CK2 dysregulation has been linked to inflammatory disorders, neurodegenerative diseases, and viral infections.[1][9]

Classes and Development of CK2 Inhibitors

The development of CK2 inhibitors began with traditional "trial and error" screening and has evolved to include sophisticated rational drug design methodologies.[1][10] Most inhibitors developed to date are ATP-competitive, binding to the ATP-binding site on the catalytic subunits.[1]

-

ATP-Competitive (Type I) Inhibitors: These are the most common class of CK2 inhibitors. They directly compete with ATP for binding in the kinase's active site. Foundational research identified several chemical scaffolds in this class:

-

Polyhalogenated Benzimidazoles/Benzotriazoles: Compounds like 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) and 4,5,6,7-tetrabromobenzotriazole (TBB) were among the first families of CK2 inhibitors to be identified.[1][11] TBB, in particular, was noted for its remarkable selectivity, attributed to its perfect fit within a unique hydrophobic pocket of the CK2 active site.[12]

-

Flavonoids and Anthraquinones: Natural products such as quercetin, apigenin, emodin, and quinalizarin were also discovered to possess CK2 inhibitory activity.[2][11]

-

Modern ATP-Competitive Inhibitors: More recently, highly potent and selective inhibitors have been developed through structure-based drug design. The most notable is Silmitasertib (CX-4945) , the first CK2 inhibitor to enter clinical trials.[6][13] It is a potent, orally bioavailable small molecule that binds to the ATP pocket.[6][13]

-

-

Allosteric and Other Inhibitors: To overcome potential off-target effects of ATP-competitive inhibitors, research has expanded to find molecules that bind to sites other than the ATP pocket.[4][11] These include allosteric inhibitors, substrate-competitive inhibitors, and compounds designed to disrupt the holoenzyme assembly.[4][9]

Quantitative Data on Key CK2 Inhibitors

The following table summarizes the inhibitory potency of several foundational and notable CK2 inhibitors.

| Inhibitor | Class | Target | Potency (Ki) | Potency (IC50) | Reference(s) |

| Silmitasertib (CX-4945) | ATP-Competitive | Human CK2 | 0.223 nM | - | [4] |

| TBB | ATP-Competitive | CK2 | 0.40 µM | - | [1] |

| DRB | ATP-Competitive | CK2 | 23 µM | - | [1] |

| FLC21 | ATP-Competitive (Flavonol) | CK2α2β2 Holoenzyme | 13 nM | 40 nM | [14] |

| TTP22 | ATP-Competitive (Thienopyrimidine) | CK2α2β2 Holoenzyme | 40 nM | 100 nM | [14] |

| TMCB | ATP-Competitive (Benzimidazole) | CK2α2β2 Holoenzyme | 10.1 nM | - | [15] |

| Compound 10 | ATP-Competitive (Azolopyrimidine) | CK2 | - | 45 nM | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of CK2 inhibition.

CK2 promotes cell survival by phosphorylating and regulating key proteins in apoptosis and proliferation pathways. One such mechanism is through the phosphorylation of Akt at Ser129, which contributes to the full activation of the PI3K/Akt signaling cascade, a central pathway for cell growth and survival.

Caption: CK2's role in the PI3K/Akt cell survival pathway.

The discovery of novel CK2 inhibitors typically follows a multi-step workflow, starting from a large library of compounds and progressively narrowing down to validated lead candidates.

Caption: A typical workflow for identifying and validating CK2 inhibitors.

Experimental Protocols: Kinase Inhibition Assay

A foundational method for measuring CK2 activity and evaluating inhibitors is the radiometric kinase assay, which tracks the incorporation of radiolabeled phosphate from ATP onto a substrate.

Objective: To determine the in vitro potency (e.g., IC50) of a test compound against purified protein kinase CK2.

Materials:

-

Purified recombinant human CK2 holoenzyme.

-

CK2 peptide substrate (e.g., RRRADDSDDDDD) or protein substrate (e.g., dephosphorylated casein).

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Cold ATP stock solution.

-

Test compound stock solution (in DMSO).

-

10% Trichloroacetic Acid (TCA) for precipitation.

-

P81 phosphocellulose paper.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Preparation: Prepare a master mix containing Assay Buffer, the desired final concentration of peptide/protein substrate, and purified CK2 enzyme.

-

Inhibitor Dilution: Perform serial dilutions of the test compound in DMSO, then dilute further into the Assay Buffer to achieve the desired final concentrations for the dose-response curve. Include a "no inhibitor" (DMSO only) control.

-

Kinase Reaction Initiation:

-

In a microcentrifuge tube or 96-well plate, combine the kinase/substrate master mix with the diluted test compound.

-

Allow a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP (to a final concentration typically near the Kₘ for ATP, e.g., 10-25 µM).

-

-

Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range of substrate phosphorylation.

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three to four times with fresh phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. Finally, rinse with acetone and let air dry.

-

Quantification: Place the dried P81 paper squares into scintillation vials with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Note: Non-radioactive assay formats, such as those using phospho-specific antibodies (ELISA) or fluorescence polarization, are also widely used and offer higher throughput and reduced handling of hazardous materials.[5]

Structural Basis of CK2 Inhibition

X-ray crystallography has been instrumental in understanding how inhibitors bind to CK2 and has guided the rational design of more potent and selective molecules.[8][14]

-

ATP-Binding Site: The active site of CK2 is relatively small and hydrophobic.[8][16] Successful ATP-competitive inhibitors achieve high potency through excellent shape complementarity with this pocket.[8]

-

Key Interactions:

-

Hinge Region: Hydrogen bonds between the inhibitor and the backbone of the hinge region (residues like Val116) are critical for anchoring, mimicking the interaction of the adenine ring of ATP.[11][13]

-

Hydrophobic Contacts: The inhibitor's scaffold establishes multiple hydrophobic interactions within the binding cavity.[13]

-

Conserved Water and Salt Bridge: High-potency inhibitors often possess a negatively charged group (e.g., a carboxylate) that can penetrate deep into the active site. This group forms crucial polar interactions with a conserved water molecule and the Lys68-Glu81 salt bridge, a feature exploited by Silmitasertib (CX-4945).[8][13]

-

Conclusion and Future Outlook

Foundational research has firmly established protein kinase CK2 as a key therapeutic target, particularly in oncology. Early work identified diverse chemical scaffolds, from natural products to halogenated benzimidazoles, paving the way for the development of highly potent and selective clinical candidates like Silmitasertib. The structural and biochemical understanding of CK2-inhibitor interactions continues to drive the discovery of new therapeutic agents. Future strategies are increasingly focused on developing inhibitors with novel mechanisms of action, such as allosteric modulators and PROTACs (PROteolysis TArgeting Chimeras), to achieve even greater selectivity and overcome potential resistance.[4][9]

References

- 1. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. globozymes.com [globozymes.com]

- 8. Protein kinase CK2 in health and disease: Structural bases of protein kinase CK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Hypervariability of the Two Human Protein Kinase CK2 Catalytic Subunit Paralogs Revealed by Complex Structures with a Flavonol- and a Thieno[2,3-d]pyrimidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unlocking Therapeutic Avenues: A Technical Guide to the Potent and Selective CK2 Inhibitor, CK2-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of CK2-IN-3, a potent and selective inhibitor of Casein Kinase 2 (CK2). CK2 is a crucial serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, playing a significant role in tumor progression, proliferation, and suppression of apoptosis. Consequently, the inhibition of CK2 presents a promising therapeutic strategy in oncology. This document outlines the biochemical activity, cellular effects, and underlying mechanisms of action of this compound, offering a comprehensive resource for its evaluation and potential application in drug discovery and development.

Core Properties and In Vitro Efficacy of this compound

This compound has demonstrated significant and selective inhibitory activity against the CK2α and CK2α' catalytic subunits. The following table summarizes the key quantitative data regarding its in vitro efficacy.

| Parameter | Value | Target | Notes |

| Kd | 12 nM | CK2 | Dissociation constant, indicating high binding affinity.[1] |

| IC50 | 1.51 μM | CK2α | Half-maximal inhibitory concentration against the α subunit.[1] |

| IC50 | 7.64 μM | CK2α' | Half-maximal inhibitory concentration against the α' subunit.[1] |

| IC50 (Permeabilized Cells) | 8 nM | CK2α | Inhibitory activity within a cellular environment.[1] |

| IC50 (Permeabilized Cells) | 38 nM | CK2α' | Inhibitory activity within a cellular environment.[1] |

| Cytotoxicity | No significant cytotoxicity | 60 cancer cell lines | Tested at a concentration of 10 µM for 48 hours.[1] |

Mechanism of Action and Signaling Pathways

CK2 is a key regulator of numerous signaling pathways that are fundamental to cancer cell survival and proliferation. By inhibiting CK2, this compound is anticipated to modulate these critical cellular processes. The primary mechanism of action for many CK2 inhibitors involves ATP-competitive binding to the kinase's active site.

CK2 exerts its pro-survival and anti-apoptotic effects through the phosphorylation of a vast number of substrate proteins. These substrates are involved in pivotal signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. CK2 can directly phosphorylate key components of this pathway, promoting its activation. Inhibition of CK2 is expected to downregulate this pathway, leading to decreased cancer cell viability.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. CK2 can phosphorylate and stabilize β-catenin, a key effector of the pathway, leading to the transcription of genes involved in cell proliferation.

-

NF-κB Signaling: This pathway is a critical mediator of inflammation and cell survival. CK2 can phosphorylate components of the NF-κB pathway, leading to its activation and the subsequent expression of anti-apoptotic genes.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. CK2 can directly phosphorylate and activate STAT3.

The following diagram illustrates the central role of CK2 in these key oncogenic signaling pathways.

Caption: Key oncogenic signaling pathways regulated by CK2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general experimental protocols that would be employed to characterize a novel CK2 inhibitor like this compound, based on the type of data presented.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor against its target kinase.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Purified, recombinant human CK2α or CK2α' enzyme, a specific peptide substrate for CK2, ATP (often radiolabeled with ³²P or ³³P, or in a system coupled with a luciferase-based detection method like ADP-Glo™), and serial dilutions of this compound in a suitable buffer.

-

Reaction Setup: The kinase reaction is initiated by combining the enzyme, substrate, ATP, and varying concentrations of this compound in a microplate well. Appropriate controls (no inhibitor, no enzyme) are included.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent like EDTA.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated peptide from the free ATP using phosphocellulose paper and then measuring radioactivity with a scintillation counter. For non-radioactive methods, a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP or remaining ATP is added, and the signal is read on a plate reader.

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

Cell-Based Permeabilized Cell Assay

This assay assesses the inhibitor's activity within a more physiologically relevant cellular context.

Methodology:

-

Cell Culture: A suitable cancer cell line is cultured to an appropriate density.

-

Cell Permeabilization: The cell membrane is permeabilized using a mild detergent (e.g., digitonin or a low concentration of Triton X-100) to allow the entry of the inhibitor and the substrate while keeping the intracellular machinery largely intact.

-

Inhibition and Substrate Phosphorylation: The permeabilized cells are incubated with varying concentrations of this compound and a fluorescently labeled CK2-specific peptide substrate.

-

Detection: The phosphorylation of the substrate by endogenous CK2 is measured, often using techniques like fluorescence polarization or FRET, which can detect the change in the substrate upon phosphorylation.

-

Data Analysis: Similar to the in vitro kinase assay, the data is used to generate a dose-response curve and calculate the IC₅₀ value within the cellular environment.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compound on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: A panel of 60 cancer cell lines is seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with this compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment: Cell viability is measured using a variety of methods, such as:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

-

-

Data Analysis: The absorbance or luminescence readings from the treated cells are compared to the vehicle-treated control cells to determine the percentage of cell viability. "No significant cytotoxicity" implies that the cell viability in the presence of the compound is close to that of the control.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of CK2 with promising in vitro activity. Its ability to inhibit CK2 within a cellular context at nanomolar concentrations, coupled with a lack of broad cytotoxicity at higher concentrations, suggests a favorable therapeutic window and makes it a valuable tool for further investigation.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in preclinical cancer models. Elucidating the precise downstream effects of this compound on the signaling pathways outlined above in various cancer cell types will be critical to identifying the most promising therapeutic applications for this compound. The data presented in this guide provides a solid foundation for these next steps in the exploration of this compound's therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for CK2 Inhibition in Cancer Cells

Topic: CK2-IN-3 Experimental Protocol for Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including breast, lung, prostate, and glioblastoma.[1][2][3] Elevated CK2 activity is associated with aggressive tumor phenotypes and poor prognosis, making it a compelling target for cancer therapy.[1][2] CK2's oncogenic role is attributed to its phosphorylation of a vast array of substrates involved in key cellular processes such as cell cycle progression, apoptosis, and the regulation of major signaling pathways.[1][3][4]

This compound is a potent and selective inhibitor of CK2. These application notes provide a comprehensive overview of the experimental protocols to investigate the effects of CK2 inhibition on cancer cells, using this compound as a representative compound. The protocols detailed below are based on established methodologies for studying well-characterized CK2 inhibitors such as CX-4945 and TBB.[5]

Mechanism of Action

CK2 is a key regulator of several pro-survival signaling pathways that are often dysregulated in cancer.[6] Inhibition of CK2 with compounds like this compound is expected to disrupt these pathways, leading to anti-cancer effects. The primary signaling cascades influenced by CK2 include:

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt at Ser129, a key node in this pathway that promotes cell survival and proliferation.[7][8] Inhibition of CK2 is therefore expected to decrease Akt phosphorylation and attenuate downstream signaling.

-

NF-κB Pathway: CK2 is known to phosphorylate multiple components of the NF-κB pathway, including IκBα and the p65 subunit, leading to its activation and the transcription of pro-survival genes.[5][6][9]

-

JAK/STAT Pathway: CK2 can phosphorylate and activate STAT3, a transcription factor that plays a crucial role in cell proliferation, survival, and metastasis.[5][6][9]

The inhibition of these pathways by this compound is hypothesized to induce cell cycle arrest, apoptosis, and a reduction in cell viability in cancer cells.

Key Experiments and Expected Outcomes

Herein, we provide detailed protocols for essential in vitro assays to characterize the anti-cancer activity of this compound.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Expected Outcome: A dose-dependent decrease in cell viability upon treatment with this compound. This allows for the determination of the half-maximal inhibitory concentration (IC50).

Apoptosis Assay

This assay quantifies the induction of programmed cell death (apoptosis) in response to this compound treatment.

Expected Outcome: A significant increase in the percentage of apoptotic cells following treatment with this compound, confirming that the observed decrease in cell viability is, at least in part, due to the induction of apoptosis.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways regulated by CK2.

Expected Outcome: A decrease in the phosphorylation of CK2 targets such as Akt (Ser129) and STAT3, and potentially the cleavage of PARP, a marker of apoptosis.[8][10]

Data Presentation

The following tables provide a structured summary of representative quantitative data obtained from experiments with CK2 inhibitors in various cancer cell lines.

Table 1: Effect of CK2 Inhibition on Cancer Cell Viability (IC50 Values)

| Cell Line | Cancer Type | CK2 Inhibitor | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CX-4945 | ~10 | [5] |

| MCF-7 | ER-Positive Breast Cancer | CX-4945 | ~10 | [5] |

| Jurkat | T-cell Leukemia | CK2 inhibitor 3 | 12.80 | [11] |

| 786-O | Renal Cell Carcinoma | AB668 | ~5 | [8] |

| A375 | Melanoma | AB668 | ~4 | [8] |

Table 2: Time-Course of Apoptosis Induction by CK2 Inhibition

| Cell Line | Treatment | Time Point (hours) | % Apoptotic Cells |

| HeLa | siRNA against CK2α/α' + IR | 48 | Increased vs. Control |

| PC-3 | CX-4945 | 48 | Increased vs. Control |

| B-ALL | CX-4945 | 48 | Increased vs. Control |

Experimental Protocols

Cell Viability Assay (WST-1 or MTT)

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well white-walled plates

-

This compound

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer

Protocol:

-

Seed cells into a 96-well white-walled plate as described for the cell viability assay.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[12][13][14]

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as the fold increase in caspase activity compared to the vehicle-treated control.

Western Blot Analysis

Materials:

-

Cancer cell line of interest

-

6-well plates or larger culture dishes

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.[10]

Mandatory Visualizations

References

- 1. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 8. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Application Notes: Utilizing CK2-IN-3 in Cell Culture Assays

References

- 1. mdpi.com [mdpi.com]

- 2. Casein kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase CK2 in development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Reconstitution and Use of CK2-IN-3 Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the reconstitution, storage, and experimental application of the casein kinase 2 (CK2) inhibitor, CK2-IN-3. The information is intended to guide researchers in preparing this compound for use in various assays, ensuring accuracy and reproducibility. Included are key physicochemical data, step-by-step reconstitution instructions, and a diagram of a relevant signaling pathway for contextual understanding.

Introduction to this compound

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound is a potent and selective inhibitor of CK2, with reported IC50 values of 1.51 μM for the CK2α subunit and 7.64 μM for the CK2α' subunit.[2] As a small molecule inhibitor, proper handling and reconstitution of the powdered form are crucial for maintaining its activity and ensuring reliable experimental outcomes.

Physicochemical and Quantitative Data

For accurate preparation of stock solutions and subsequent experimental dilutions, the following quantitative data for this compound is provided.

| Parameter | Value | Source |

| Molecular Weight | 458.46 g/mol | [2][3] |

| IC50 (CK2α) | 1.51 μM | [2] |

| IC50 (CK2α') | 7.64 μM | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |

| Appearance | White to off-white powder | General Observation |

Reconstitution Protocol for this compound Powder

This protocol outlines the steps to reconstitute powdered this compound to create a high-concentration stock solution.

Materials:

-

This compound powder

-

Anhydrous or molecular sieves-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial of this compound powder and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.

-

Solvent Addition: Based on the desired stock solution concentration, carefully add the calculated volume of DMSO to the vial. For example, to prepare a 10 mM stock solution:

-

Calculation: (Mass of this compound in mg) / (458.46 g/mol ) x (1000) = Amount in μmol

-

Volume of DMSO (in μL) = (Amount in μmol) / (10 mM) x (1000)

-

Example for 1 mg of this compound:

-

(1 mg / 458.46 g/mol ) x 1000 = 2.18 μmol

-

(2.18 μmol / 10 mM) x 1000 = 218 μL of DMSO

-

-

-

Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage:

-

Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Long-term Storage: Store the stock solution aliquots at -20°C or -80°C for several months.

-

Short-term Storage: For immediate use, the stock solution can be stored at 4°C for up to a week.

-

Experimental Protocol: Cell-Based Assay

This is a general protocol for treating cultured cells with this compound. The final concentration and incubation time should be optimized for your specific cell line and experimental design.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture plates

-

Phosphate-buffered saline (PBS) or other appropriate buffer

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically overnight).

-

Preparation of Working Solution:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of the stock solution in a sterile, serum-free medium or PBS to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

-

-